molecular formula C13H15N3 B3045370 8-(Piperazin-1-yl)isoquinoline CAS No. 105685-27-6

8-(Piperazin-1-yl)isoquinoline

Cat. No. B3045370
CAS RN: 105685-27-6
M. Wt: 213.28 g/mol
InChI Key: SLTPPQIDSQSJIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Piperazin-1-yl)isoquinoline, also known as 8-piperazin-1-yl-Isoquinoline (hydrochloride), is a synthetic intermediate useful for pharmaceutical synthesis . It is a crystalline solid with a molecular formula of C13H15N3•HCl and a formula weight of 249.7 .


Molecular Structure Analysis

The molecular structure of 8-(Piperazin-1-yl)isoquinoline is represented by the SMILES string: C12=C (N3CCNCC3)C=CC=C1C=CN=C2.Cl . This structure includes a piperazine ring attached to an isoquinoline group.


Physical And Chemical Properties Analysis

8-(Piperazin-1-yl)isoquinoline is a crystalline solid . It is soluble in DMF (2 mg/ml), DMSO (10 mg/ml), Ethanol (0.25 mg/ml), and PBS (pH 7.2, 10 mg/ml) .

Scientific Research Applications

Luminescent Properties and Photo-induced Electron Transfer

8-(Piperazin-1-yl)isoquinoline derivatives have been studied for their luminescent properties and photo-induced electron transfer capabilities. For example, compounds such as 2-methyl-6-(4-methyl-piperazin-1-yl)-benzo[de]isoquinoline-1,3-dione demonstrated characteristics typical of pH probes due to their fluorescence spectra data. These compounds show potential in the field of optical sensors and imaging technologies, specifically in environments where pH monitoring is crucial (Gan et al., 2003).

Crystal Structure Analysis

The crystal structures of various 8-(Piperazin-1-yl)isoquinoline derivatives have been analyzed to understand their molecular interactions and stability. For instance, the study of the crystal structures of such compounds as 8-{4-[3-(cyclopent-1-en-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline highlights the significance of dispersion forces in the intermolecular interactions within these crystals, which is essential for developing stable molecular frameworks (Ullah & Stoeckli-Evans, 2021).

Corrosion Inhibition

Certain 8-Hydroxyquinoline-based piperazine compounds, such as 7-((4-(4-chloro phenyl)piperazin-1-yl) methyl) quinolin-8-ol, have shown significant anti-corrosion properties. These compounds can act as corrosion inhibiting additives, improving the anti-corrosion properties of materials like C35E steel in specific electrolytes, which is vital in industrial applications (El faydy et al., 2020).

Anticancer Research

8-(Piperazin-1-yl)isoquinoline derivatives have been explored for their potential in anticancer research. For example, the study of indoloquinoline–piperazine hybrids and their complexes with metals like ruthenium and osmium showed significant antiproliferative activity. The position of the metal-binding unit in these compounds was found to be critical for their cytotoxicity, indicating their potential in the development of chemotherapeutic agents (Filak et al., 2014).

Fluorimetric Detection of Formaldehyde

Derivatives of 8-(Piperazin-1-yl)isoquinoline, such as 2-amino-6-(piperazin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, have been developed for the rapid and facile fluorimetric detection of formaldehyde. This application is particularly relevant in environmental monitoring and industrial safety, where detecting hazardous substances like formaldehyde is crucial (Dong et al., 2016).

Safety and Hazards

8-(Piperazin-1-yl)isoquinoline is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray . It is not for human or veterinary use .

Future Directions

While specific future directions for 8-(Piperazin-1-yl)isoquinoline are not mentioned in the available resources, its role as a synthetic intermediate suggests that it could be used in the development of new pharmaceutical compounds .

properties

IUPAC Name

8-piperazin-1-ylisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-2-11-4-5-15-10-12(11)13(3-1)16-8-6-14-7-9-16/h1-5,10,14H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTPPQIDSQSJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=C2C=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610485
Record name 8-(Piperazin-1-yl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Piperazin-1-yl)isoquinoline

CAS RN

105685-27-6
Record name 8-(1-Piperazinyl)isoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105685-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(Piperazin-1-yl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

8-(Piperazin-1-yl)isoquinoline is prepared from 8-bromoisoquinoline and piperazine using the coupling procedure as described in Step 1 of Preparation 54A to afford about 270 mg (88%). EIS-MS 214.0 M+1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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